

Spectroscopic Analysis of 2-(Pyrrolidin-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Pyrrolidin-1-yl)phenol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-(Pyrrolidin-1-yl)phenol** (CAS No: 4787-77-3), a molecule of interest in medicinal chemistry and materials science. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and presents standardized experimental protocols for acquiring these spectra.

Core Spectroscopic Data

The following sections and tables summarize the essential spectroscopic data for **2-(Pyrrolidin-1-yl)phenol**. It should be noted that where specific experimental data is not publicly available, predicted values based on established principles and data from analogous structures are provided to offer a comparative and predictive perspective.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for **2-(Pyrrolidin-1-yl)phenol**.

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-(Pyrrolidin-1-yl)phenol**

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~ 8.5 - 9.5	Broad Singlet	1H	Phenolic -OH
~ 6.8 - 7.2	Multiplet	4H	Aromatic C-H
~ 3.2 - 3.4	Multiplet	4H	Pyrrolidine N-CH ₂
~ 1.9 - 2.1	Multiplet	4H	Pyrrolidine -CH ₂ -CH ₂ -

Note: The chemical shift of the phenolic proton is highly dependent on solvent and concentration. The aromatic region is expected to show a complex multiplet pattern due to ortho substitution.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-(Pyrrolidin-1-yl)phenol**

Chemical Shift (δ) (ppm)	Assignment
~ 150 - 155	C-OH (Aromatic)
~ 135 - 140	C-N (Aromatic)
~ 115 - 125	Aromatic C-H
~ 50 - 55	Pyrrolidine N-CH ₂
~ 20 - 25	Pyrrolidine -CH ₂ -CH ₂ -

Note: These are estimated chemical shifts. The exact values can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **2-(Pyrrolidin-1-yl)phenol** are listed below.

Table 3: Predicted FT-IR Spectroscopic Data for **2-(Pyrrolidin-1-yl)phenol**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3200 - 3600	Strong, Broad	O-H Stretch	Phenol
3000 - 3100	Medium	C-H Stretch	Aromatic
2850 - 2960	Medium	C-H Stretch	Aliphatic (Pyrrolidine)
1580 - 1620	Medium-Strong	C=C Stretch	Aromatic Ring
1450 - 1500	Medium-Strong	C=C Stretch	Aromatic Ring
1200 - 1300	Strong	C-O Stretch	Phenol
1150 - 1250	Strong	C-N Stretch	Aryl Amine
740 - 760	Strong	C-H Bend (out-of-plane)	Ortho-disubstituted Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **2-(Pyrrolidin-1-yl)phenol**

m/z	Ion Type	Abundance	Notes
163.10	$[M]^{+\bullet}$	High	Molecular Ion (Nominal Mass: 163.22)
162.09	$[M-H]^-$	High	Deprotonated Molecule (Negative Ion Mode)
164.11	$[M+H]^+$	High	Protonated Molecule (Positive Ion Mode)
186.09	$[M+Na]^+$	Medium	Sodium Adduct
120	Fragment Ion	High	Likely loss of C_3H_7 (propyl radical) from the pyrrolidine ring

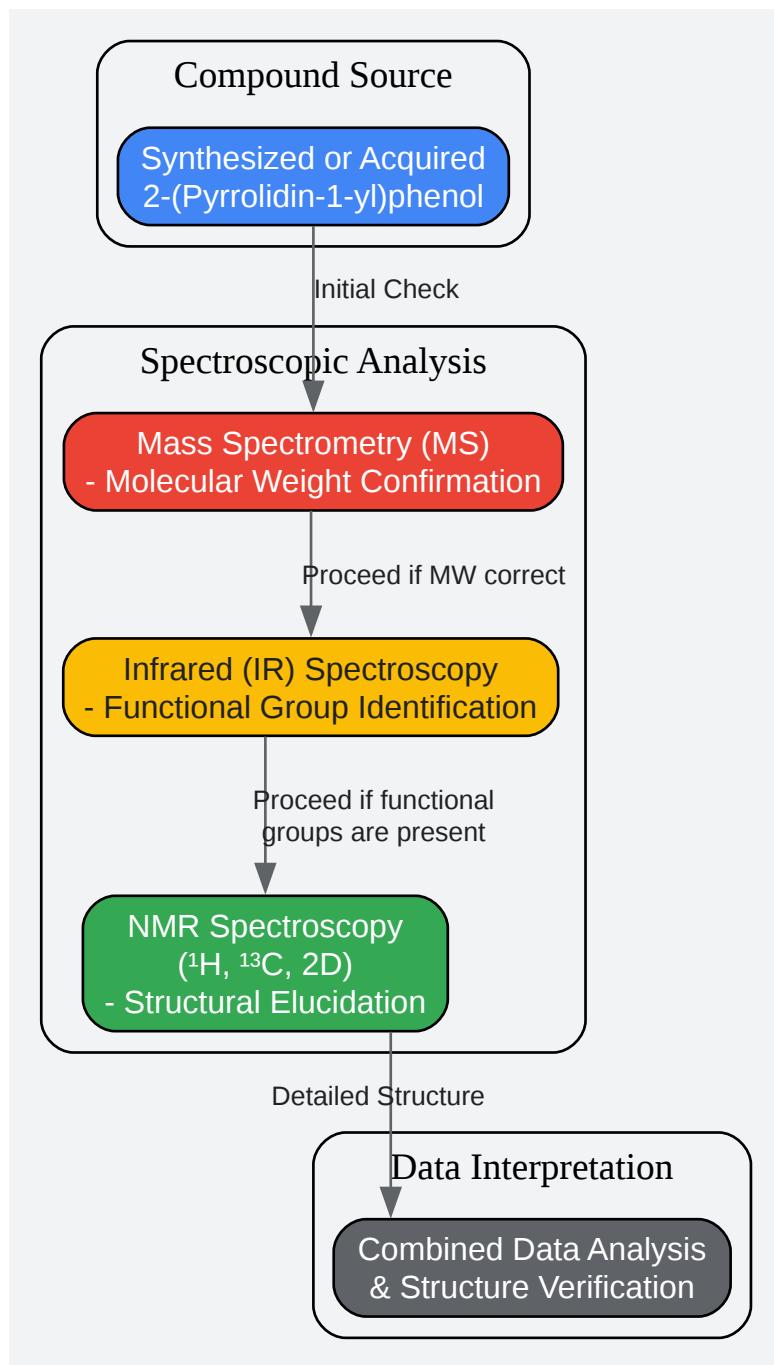
Data sourced from PubChem CID 2734845 and predicted values from PubChemLite.[\[1\]](#)

Experimental Protocols & Workflows

To ensure reproducibility and accuracy, the following sections detail standardized methodologies for the spectroscopic analysis of **2-(Pyrrolidin-1-yl)phenol**.

General Spectroscopic Analysis Workflow

The logical flow for the characterization of a novel or synthesized compound like **2-(Pyrrolidin-1-yl)phenol** typically follows a set sequence of spectroscopic analyses to confirm its identity and purity.



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Caption: A typical workflow for the spectroscopic characterization of an organic compound.

¹H and ¹³C NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of solid **2-(Pyrrolidin-1-yl)phenol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, a typical experiment involves 16-32 scans. For ^{13}C NMR, which is less sensitive, several hundred to thousands of scans may be necessary, often utilizing proton decoupling to simplify the spectrum and enhance signal-to-noise.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

FT-IR Spectroscopy Protocol (ATR Method)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be collected.
- Sample Application: Place a small amount of solid **2-(Pyrrolidin-1-yl)phenol** powder directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.
- Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **2-(Pyrrolidin-1-yl)phenol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

- GC Method:
 - Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample solution in splitless mode.
 - Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
 - Oven Program: Start at an initial temperature of 50-100°C, hold for 1-2 minutes, then ramp up to 280-300°C at a rate of 10-20°C/min.
 - Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.
- MS Method:
 - Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to ~230°C.
 - Mass Analyzer: Scan a mass range from m/z 40 to 400.
- Data Analysis: Identify the peak corresponding to **2-(Pyrrolidin-1-yl)phenol** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

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References

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